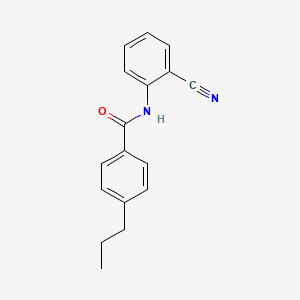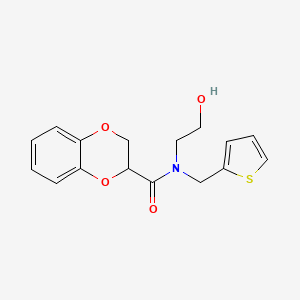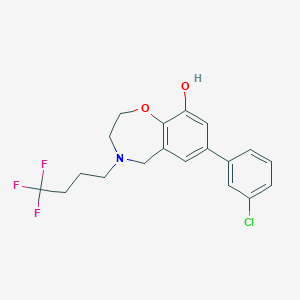![molecular formula C16H19BrN2OS B5347430 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine acts as a selective antagonist of the 5-HT2C receptor, a subtype of the serotonin receptor. The 5-HT2C receptor is involved in the regulation of mood, anxiety, and appetite, among other functions. By blocking the 5-HT2C receptor, this compound increases the release of dopamine and norepinephrine in the brain, which leads to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to its anxiolytic and antidepressant effects. It has also been shown to improve cognitive function in rats with cognitive impairment. This compound has been found to have a high affinity for the 5-HT2C receptor, with a Ki value of 0.18 nM.
実験室実験の利点と制限
One of the main advantages of using 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine in lab experiments is its high purity and availability. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for use in scientific research. However, one limitation of using this compound is its selectivity for the 5-HT2C receptor, which may limit its use in studying other serotonin receptor subtypes.
将来の方向性
There are several future directions for the study of 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use in the treatment of cognitive impairment in humans, particularly in individuals with schizophrenia. Further research is needed to determine the optimal dosage and duration of treatment with this compound. Additionally, studies are needed to investigate the potential side effects of this compound and its interactions with other medications.
合成法
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine involves the reaction of 5-bromo-2-thiophenemethanol with 3-methoxyphenylpiperazine in the presence of a base, such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for use in scientific research.
科学的研究の応用
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and to improve cognitive function in rats with cognitive impairment. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c1-20-14-4-2-3-13(11-14)19-9-7-18(8-10-19)12-15-5-6-16(17)21-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHOCLCOOYOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)

![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5347394.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)
![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5347404.png)

![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)

![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347439.png)